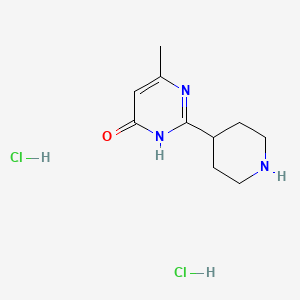

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Description

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS: 1229627-37-5) is a pyrimidine derivative featuring a methyl group at position 6, a piperidin-4-yl substituent at position 2, and a hydroxyl group at position 4, with two hydrochloride counterions. This compound is industrially significant, with applications in agrochemicals, pharmaceuticals, and chemical intermediates . Its dihydrochloride salt form enhances solubility and stability, making it suitable for large-scale synthesis and commercial use .

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMUTLJJAJQPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

Methodology:

The pyrimidine ring is typically synthesized via a condensation reaction involving amidines or guanidines with β-dicarbonyl compounds or their derivatives. A common route involves:

- Condensation of a suitable β-ketoester or β-dicarbonyl with a nitrile or amidine under acidic or basic conditions.

- Chlorination of the pyrimidinone intermediate to introduce a reactive site at the 4-position.

Research Findings:

A notable method involves the HCl-catalyzed condensation of thiophene esters with isonicotinonitrile, followed by chlorination with Vilsmeier reagent to afford the 4-chloropyrimidine intermediate, which is crucial for subsequent substitutions.

Introduction of the 6-Methyl Group

Methodology:

The methyl group at the 6-position is introduced via methylation of the pyrimidine ring, often through methylation of the 4,6-dichloropyrimidine intermediate using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Research Findings:

The methylation step is typically performed in polar aprotic solvents like DMF, with the reaction proceeding at elevated temperatures (~80°C) to ensure selective methylation at the desired position.

Coupling of the Piperidin-4-yl Group at the 2-Position

Methodology:

The key step involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the piperidin-4-yl moiety:

- Suzuki coupling: Using a boronic acid or ester derivative of piperidine with a 2-chloropyrimidine precursor in the presence of Pd catalysts, phosphine ligands, and bases.

- Reductive amination: Alternatively, direct amination via reductive pathways can be employed, especially when functionalized piperidine derivatives are available.

Research Findings:

Patents describe employing Pd-catalyzed Suzuki reactions with boronic acids and chloropyrimidines, often at reflux temperatures (~110°C), to achieve high yields of the coupled product.

Final Salt Formation

Methodology:

The free base pyrimidine derivative is converted into its dihydrochloride salt by treatment with hydrochloric acid:

- Dissolution of the free base in an appropriate solvent (e.g., ethanol or water).

- Addition of HCl gas or concentrated HCl solution.

- Crystallization of the dihydrochloride salt.

Research Findings:

Standard protocols involve acidification with HCl in ethanol or aqueous media, ensuring high purity and stability of the salt form.

Data Table: Summary of Preparation Methods

Research Findings and Innovations

- Patents indicate that employing palladium-mediated cross-coupling reactions, especially Suzuki-type, is a robust method for attaching heterocyclic amines to pyrimidine cores.

- Condensation reactions involving amidines and β-dicarbonyl compounds are well-documented for pyrimidine synthesis, offering modularity for substituent variation.

- Salt formation techniques are standardized, ensuring the compound's stability and solubility for pharmaceutical applications.

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and catalyst loading are critical for yields and selectivity.

- Purity and Characterization: Post-synthesis purification via chromatography and characterization through NMR, MS, and IR are essential.

- Safety: Handling of reagents like methyl iodide and palladium catalysts requires appropriate precautions due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating derivatives that may have enhanced properties or new functionalities.

Research has highlighted the compound's potential biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics.

- Anticancer Activity : Preliminary investigations reveal that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).

Medicinal Chemistry

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action involves interaction with molecular targets that are crucial for disease progression.

Pharmaceutical Development

The compound is being investigated for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV therapy. The structural similarities with other pyrimidine derivatives suggest it could be effective in inhibiting viral replication .

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the effects of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of this compound against Staphylococcus aureus, it was found to significantly reduce bacterial load in vitro, showing promise for further development into an antibiotic formulation.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| 2-Diethylamino-6-methyl-pyrimidin-4-ol | Diethylamino group instead of piperidine | Antidepressant |

| 2-Isopropyl-6-methyl-4-pyrimidinol | Isopropyl group at the 2-position | Antimicrobial |

Mechanism of Action

The mechanism by which 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Isomers and Positional Variants

Key differences arise from substituent positions on the pyrimidine ring:

- 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride (CAS: 1229627-37-5): A positional isomer with swapped methyl and piperidinyl groups. This structural variation likely alters steric effects and hydrogen-bonding capacity, impacting interactions in biological or catalytic systems .

- 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1389315-13-2): Features a methyl group at position 4 and a piperidinyloxy (ether-linked) group at position 4. The ether linkage may reduce basicity compared to the direct piperidinyl substitution in the target compound, affecting solubility and reactivity .

2.2 Functional Group Modifications

- 6-(Piperidin-4-yl)pyrimidin-4-amine (CAS: 1545673-46-8): Replaces the hydroxyl group with an amine.

- 6-(Piperidin-4-yl)pyrimidin-2(1H)-one (CAS: 1368168-09-5): Contains a ketone group at position 2, altering electronic properties and reducing solubility in polar solvents compared to the hydroxylated analog .

2.3 Complex Derivatives

- 5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol hydrochloride: Adds an ethyl group and a piperidinylmethylamino side chain. The increased steric bulk and additional nitrogen may enhance binding affinity in enzyme inhibition or receptor modulation .

Physicochemical and Application Comparisons

Salt Form and Stability

The dihydrochloride salt form is a critical feature of the target compound, shared with:

- S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6): A sensitizing agent where the dihydrochloride form improves stability for handling .

- Trientine dihydrochloride : A pharmaceutical chelator where salt formation enhances bioavailability .

Comparatively, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride leverages this salt for industrial-grade stability and compatibility with aqueous formulations .

Research and Commercial Relevance

- Structural diversity : Positional and functional group variations enable tailored applications, from agrochemicals (methyl/piperidinyl derivatives) to pharmaceuticals (amine/ketone analogs) .

- Supplier ecosystems : Platforms like ECHEMI list over 1,200 suppliers for analogs, reflecting broad industrial demand .

Conclusion 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride occupies a niche among pyrimidine derivatives due to its balanced solubility, stability, and substituent arrangement. Comparisons with analogs highlight the critical roles of substituent positioning, functional groups, and salt forms in dictating application suitability.

Biological Activity

Overview

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS No. 1361112-84-6) is a chemical compound with significant biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). This compound exhibits potential therapeutic applications in various biomedical fields, including oncology and neuroprotection.

- Molecular Formula : C10H17Cl2N3O

- Molecular Weight : 266.17 g/mol

- Structure : Contains a piperidinyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring.

The primary mechanism of action of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride involves the inhibition of PKB, a critical player in the PI3K-Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. The inhibition of PKB by this compound can lead to:

- Decreased cell proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of glucose metabolism.

Biological Activity

Research indicates that this compound has diverse biological activities:

-

Anticancer Activity :

- In vitro studies have shown that 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range for several cancer cell lines, demonstrating its potential as an anticancer agent .

-

Neuroprotective Effects :

- The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It was found to protect neuronal cells from oxidative stress-induced damage .

- Its ability to modulate PKB activity is thought to play a role in enhancing neuronal survival under stress conditions.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Protects against oxidative stress | |

| Antimicrobial | Exhibits antibacterial properties |

Case Studies

-

Anticancer Efficacy :

A study conducted on breast cancer cells demonstrated that treatment with 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride resulted in significant apoptosis, as evidenced by increased levels of caspase activity and PARP cleavage. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment. -

Neuroprotection in Models of Alzheimer’s Disease :

In a mouse model of Alzheimer’s disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disease management.

Q & A

Q. What are the standard synthetic routes for 6-methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrimidine and piperidine derivatives. Key steps include coupling 4-hydroxypyrimidine with a piperidine moiety under controlled pH and temperature. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity is validated using high-performance liquid chromatography (HPLC) and structural confirmation via NMR spectroscopy (1H/13C) and mass spectrometry (MS) . These techniques confirm the presence of the methyl group, pyrimidine core, and dihydrochloride salt .

Q. What are the primary applications of this compound in academic research?

It serves as a building block in medicinal chemistry for designing kinase inhibitors or receptor modulators due to its heterocyclic scaffold. In biological studies, it is used to probe enzyme-substrate interactions (e.g., acetylcholinesterase) or assess binding affinity to neurological targets. Its dihydrochloride form enhances solubility for in vitro assays .

Q. How should researchers handle and store this compound to ensure stability?

Store in anhydrous conditions at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the pyrimidine ring. Use desiccants and moisture-resistant containers. Avoid prolonged exposure to light, as UV radiation may degrade the piperidine moiety .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for scaling to multi-gram quantities?

Optimize temperature gradients (e.g., 60–80°C for condensation steps) and pH control (pH 6–7 for amine coupling). Use catalysts like Pd/C for hydrogenation steps. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy . For scalability, employ flow chemistry systems to maintain consistent mixing and heat distribution .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer ionic strength, cell lines) or compound purity. Conduct dose-response curves across multiple models and validate purity via elemental analysis . Use structure-activity relationship (SAR) studies to isolate the impact of structural modifications .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses with target proteins like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Pair with knockout cell models to confirm target relevance .

Q. What analytical approaches characterize degradation products under accelerated stability testing?

Use LC-MS/MS to identify degradation byproducts, such as hydrolyzed pyrimidine rings or oxidized piperidine groups. Employ X-ray powder diffraction (XRPD) to monitor crystallinity changes. Compare degradation pathways in aqueous vs. solid-state conditions to inform formulation strategies .

Methodological Considerations

- Contradiction Analysis : Cross-reference crystallographic data (if available) with computational models to resolve structural ambiguities. SHELX software is widely used for refining X-ray diffraction data but requires high-purity crystals .

- Data Reproducibility : Document reaction conditions (e.g., solvent polarity, stirring rate) meticulously. Use standardized bioassay protocols (e.g., CLSI guidelines) for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.